

# ZN148 Demonstrates Potent Reversal of Carbapenem Resistance in Emerging Superbugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZN148     |           |
| Cat. No.:            | B15605679 | Get Quote |

#### FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel metallo-β-lactamase (MBL) inhibitor, **ZN148**, has shown significant promise in restoring the efficacy of carbapenem antibiotics against some of the most challenging multidrug-resistant Gramnegative bacteria. This guide provides a comprehensive comparison of **ZN148**'s performance against emerging carbapenem-resistant strains, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Carbapenem resistance, particularly when mediated by MBLs, poses a critical threat to global public health, as there are currently no clinically approved MBL inhibitors.[1][2][3][4][5] **ZN148**, a zinc-chelating inhibitor, effectively neutralizes these resistance enzymes, rendering carbapenems active again.

## Mechanism of Action: Restoring Carbapenem Efficacy

**ZN148**'s primary mechanism of action involves the chelation and removal of essential zinc ions from the active site of MBL enzymes.[1][2][3][4] This inactivation of the MBLs prevents the hydrolysis of carbapenem antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall. Mass spectrometry and molecular modeling suggest a potential oxidation of the active site Cys221 residue following zinc removal, leading to an irreversible inhibition of the enzyme.[1][2][3][4]





Click to download full resolution via product page

### ZN148's Mechanism of Action

## In Vitro Performance: Broad Activity Against MBL-Producing Enterobacterales

**ZN148** has demonstrated remarkable in vitro activity in combination with various carbapenems against a large collection of MBL-producing clinical isolates.

Table 1: In Vitro Efficacy of **ZN148** in Combination with Meropenem against MBL-Producing Enterobacterales

| Organism (n)                   | Meropenem MIC90<br>(mg/L) | Meropenem +<br>ZN148 (50 μM)<br>MIC90 (mg/L) | % Susceptibility<br>Restored |
|--------------------------------|---------------------------|----------------------------------------------|------------------------------|
| E. coli (112)                  | ≥64                       | 0.5                                          | >98%                         |
| K. pneumoniae (112)            | ≥64                       | 0.5                                          | >98%                         |
| Other<br>Enterobacterales (10) | ≥64                       | 0.5                                          | >98%                         |
| All Strains (234)              | ≥64                       | 0.5                                          | >98%[1][3]                   |

Susceptibility breakpoint for meropenem ≤2 mg/L.



**ZN148** also shows potentiation of other carbapenems, including doripenem and imipenem, restoring their activity against a vast majority of tested MBL-producing E. coli and K. pneumoniae strains.[1] However, its efficacy against MBL-producing P. aeruginosa and A. baumannii is less pronounced, potentially due to differences in outer membrane permeability or efflux mechanisms.[1]

A time-kill assay revealed that the combination of meropenem (4 mg/L) with **ZN148** (50 or 100  $\mu$ M) was bactericidal against an NDM-1-producing K. pneumoniae strain, in contrast to the bacteriostatic effect of meropenem alone.[1]

# In Vivo Efficacy: Murine Neutropenic Peritonitis Model

The in vivo efficacy of **ZN148** was evaluated in a murine neutropenic peritonitis model using a meropenem-resistant NDM-1-producing K. pneumoniae strain.

Table 2: In Vivo Efficacy of Meropenem and **ZN148** Combination

| Treatment Group                            | Bacterial Load in<br>Peritoneal Fluid (log10<br>CFU/mL) | Bacterial Load in Blood<br>(log10 CFU/mL) |
|--------------------------------------------|---------------------------------------------------------|-------------------------------------------|
| Vehicle                                    | ~8                                                      | ~6                                        |
| ZN148 (10 mg/kg) alone                     | ~8                                                      | ~6                                        |
| Meropenem (33 mg/kg) alone                 | ~7                                                      | ~5                                        |
| Meropenem (33 mg/kg) +<br>ZN148 (10 mg/kg) | ~3 (P < 0.0001)                                         | ~2 (P < 0.01)                             |

The combination of meropenem and **ZN148** resulted in a statistically significant reduction in bacterial load in both peritoneal fluid and blood compared to meropenem alone, demonstrating the potent in vivo activity of **ZN148**.[1] Importantly, **ZN148** alone exhibited no intrinsic antibacterial activity.[1]



# Comparative Analysis with Other MBL Inhibitors in Development

While the clinical pipeline for MBL inhibitors is limited, some comparative data is available for other investigational agents.

Table 3: Comparative Inhibitory Activity of MBL Inhibitors

| Inhibitor     | Target Enzyme      | Apparent Inhibition<br>Constant (Ki app) (μΜ) |
|---------------|--------------------|-----------------------------------------------|
| ZN148         | NDM-1              | 310                                           |
| VIM-2         | 24                 |                                               |
| BP1           | NDM-1              | 97.4                                          |
| VIM-2         | 24.8               |                                               |
| Taniborbactam | NDM-1              | 0.019 - 0.081 (Ki)                            |
| VIM-2         | 0.019 - 0.081 (Ki) |                                               |

Note: Ki and Ki app values may not be directly comparable due to different experimental conditions.

**ZN148** shows comparable inhibitory activity against VIM-2 to BP1, another zinc-chelating MBL inhibitor.[5] Taniborbactam, a broad-spectrum inhibitor with activity against both serine- and metallo-β-lactamases, demonstrates potent inhibition of NDM-1 and VIM-2.[6][7]

## Safety and Selectivity

Preclinical studies have indicated a favorable safety profile for **ZN148**. It showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500  $\mu$ M, suggesting selectivity for bacterial MBLs.[1][3] Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.[1][3]

## **Experimental Protocols**



# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol outlines the determination of MICs for carbapenems in the presence and absence of **ZN148** against carbapenem-resistant strains.



Click to download full resolution via product page

#### MIC Determination Workflow

- Inoculum Preparation: From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
- Drug Preparation: Prepare serial two-fold dilutions of the carbapenem antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add **ZN148** to each well at a fixed concentration (e.g., 50 μM).
- Inoculation: Dilute the standardized bacterial inoculum and add to the microtiter plates to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



Click to download full resolution via product page



#### Time-Kill Assay Workflow

- Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.
- Test Setup: Add the antimicrobial agent(s) at the desired concentrations to the bacterial culture. Include a growth control without any antimicrobial.
- Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test tube.
- Enumeration: Perform serial dilutions of the aliquots and plate onto agar plates.
- Incubation and Counting: Incubate the plates and count the number of colony-forming units
   (CFU) to determine the viable bacterial count at each time point.
- Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

## **Murine Neutropenic Peritonitis Model**

This in vivo model assesses the efficacy of antimicrobial agents in a systemic infection setting.



Click to download full resolution via product page

#### Murine Peritonitis Model Workflow

- Neutropenia Induction: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
- Bacterial Challenge: Infect the mice via intraperitoneal injection with a standardized inoculum of the carbapenem-resistant bacterial strain.
- Treatment: At a specified time post-infection, administer the test compounds (e.g., meropenem, ZN148, or the combination) via a suitable route (e.g., subcutaneous injection).



- Sample Collection: At a predetermined endpoint, euthanize the mice and collect peritoneal lavage fluid and blood samples.
- Bacterial Enumeration: Serially dilute the samples and plate them on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
- Data Analysis: Compare the bacterial loads between different treatment groups to assess the in vivo efficacy of the antimicrobial agents.

## Conclusion

**ZN148** stands out as a promising MBL inhibitor with the potential to rejuvenate our carbapenem arsenal against highly resistant Gram-negative pathogens. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, warrants further development. The comparative data presented here will aid researchers and drug developers in contextualizing the performance of **ZN148** as they work towards addressing the urgent threat of antimicrobial resistance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Taniborbactam Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]



• To cite this document: BenchChem. [ZN148 Demonstrates Potent Reversal of Carbapenem Resistance in Emerging Superbugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605679#zn148-s-performance-against-emerging-carbapenem-resistant-strains]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com